molecular formula C6H13NO B1265470 Dimethylaminoethyl vinyl ether CAS No. 3622-76-2

Dimethylaminoethyl vinyl ether

Cat. No.: B1265470
CAS No.: 3622-76-2
M. Wt: 115.17 g/mol
InChI Key: JWCDUUFOAZFFMX-UHFFFAOYSA-N
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Description

Dimethylaminoethyl vinyl ether is an organic compound with the molecular formula C6H13NO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both vinyl and dimethylamino groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylaminoethyl vinyl ether can be synthesized through several methods. One common method involves the reaction of dimethylaminoethanol with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:

CH3N(CH2CH2OH)2+HCCHCH3N(CH2CH2OCH=CH2)2+H2O\text{CH}_3\text{N(CH}_2\text{CH}_2\text{OH)}_2 + \text{HC}\equiv\text{CH} \rightarrow \text{CH}_3\text{N(CH}_2\text{CH}_2\text{OCH}=\text{CH}_2)_2 + \text{H}_2\text{O} CH3​N(CH2​CH2​OH)2​+HC≡CH→CH3​N(CH2​CH2​OCH=CH2​)2​+H2​O

The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl vinyl ether undergoes various types of chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in various applications such as coatings and adhesives.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles and nucleophiles.

    Substitution Reactions: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or anionic initiators.

    Addition Reactions: Typically involve reagents such as halogens, hydrogen halides, or organometallic compounds.

    Substitution Reactions: Often require strong bases or acids to facilitate the substitution process.

Major Products Formed

    Poly(this compound): A polymer used in coatings and adhesives.

    Haloalkanes: Formed through addition reactions with halogens.

    Substituted Amines: Resulting from substitution reactions.

Scientific Research Applications

Dimethylaminoethyl vinyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Investigated for use in controlled release formulations and as a component in medical adhesives.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of dimethylaminoethyl vinyl ether in various applications is primarily based on its ability to undergo polymerization and form stable polymers. The vinyl group allows for easy polymerization, while the dimethylamino group provides solubility and reactivity. In drug delivery systems, the polymer formed from this compound can encapsulate drugs and release them in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Vinyl acetate: Another vinyl ether used in polymer synthesis.

    Dimethylaminoethyl methacrylate: Similar in structure but with a methacrylate group instead of a vinyl group.

    Ethyl vinyl ether: Lacks the dimethylamino group but has similar reactivity due to the vinyl group.

Uniqueness

Dimethylaminoethyl vinyl ether is unique due to the presence of both the vinyl and dimethylamino groups, which provide a combination of reactivity and solubility that is not found in many other compounds. This makes it particularly valuable in the synthesis of specialized polymers and in applications requiring controlled release properties.

Properties

IUPAC Name

2-ethenoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCDUUFOAZFFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031916
Record name 2-(Dimethylamino)ethyl vinyl ether
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-76-2, 31442-54-3
Record name Dimethylaminoethyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-76-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, 2-(N,N-dimethylamino)ethyl vinyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, N,N-dimethyl-2-(vinyloxy)-
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Record name Dimethylaminoethyl vinyl ether
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Record name 2-(Dimethylamino)ethyl vinyl ether
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Record name N,N-DIMETHYL-2-(VINYLOXY)-ETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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